3-Amino-5-methoxyquinoline-2-carboxylic acid
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Overview
Description
3-Amino-5-methoxyquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of an amino group at the third position, a methoxy group at the fifth position, and a carboxylic acid group at the second position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include nitroquinolines, quinoline alcohols, and various substituted quinolines .
Scientific Research Applications
3-Amino-5-methoxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 3-Aminoquinoline-2-carboxylic acid
- 5-Methoxyquinoline-2-carboxylic acid
- 3-Amino-5-chloroquinoline-2-carboxylic acid
Comparison: 3-Amino-5-methoxyquinoline-2-carboxylic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-amino-5-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8-6(9)5-7(12)10(13-8)11(14)15/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
WWWXDPSRILNFRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=C(C=C21)N)C(=O)O |
Origin of Product |
United States |
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